molecular formula C23H26FN3O2 B1681076 Spiperone CAS No. 749-02-0

Spiperone

カタログ番号: B1681076
CAS番号: 749-02-0
分子量: 395.5 g/mol
InChIキー: DKGZKTPJOSAWFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context and Discovery of Spiperone

This compound, chemically designated as 8-[3-(4-fluorobenzoyl)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, emerged from the butyrophenone class of compounds developed by Janssen Pharmaceuticals in the mid-20th century. Initially synthesized in 1964 during structural optimization efforts of neuroleptic agents, this compound was identified as a potent dopamine receptor antagonist. Its clinical approval in Japan in 1968 marked its introduction as an antipsychotic for schizophrenia treatment.

The compound’s discovery was part of a broader exploration of butyrophenones, spearheaded by Dr. Paul Janssen, which aimed to improve psychiatric therapeutics. Unlike earlier antipsychotics, this compound exhibited high selectivity for dopamine D2 receptors, positioning it as a critical tool for studying dopaminergic pathways.

Overview of this compound’s Chemical and Pharmacological Significance

This compound’s molecular structure (C23H26FN3O2, molecular weight: 395.47 g/mol) features a spirocyclic ring system and a fluorinated aromatic moiety, contributing to its unique receptor-binding profile. It demonstrates nanomolar affinity for multiple neurotransmitter receptors, as detailed in Table 1.

Table 1: Receptor Binding Profile of this compound

Receptor Affinity (Ki, nM) Notes
Dopamine D2 0.16 Primary therapeutic target
5-HT1A 17.3 Moderate serotonin activity
5-HT2A 1.17 High serotonin affinity
α1B-adrenergic 3.09 Vasomodulatory potential

Pharmacologically, this compound’s dual action on dopamine and serotonin receptors has enabled its use in diverse research contexts, including positron emission tomography (PET) imaging. The radiolabeled derivative N-methylthis compound ([11C]NMSP) allows visualization of D2/5-HT2A receptor distribution in vivo. Additionally, this compound activates calcium-activated chloride channels (CaCCs), revealing therapeutic potential for cystic fibrosis.

Beyond neuropsychiatry, this compound has been instrumental in elucidating receptor dynamics. For example, crystallography studies of its interaction with the D2 receptor have clarified structural determinants of antagonist binding, such as hydrophobic interactions with Phe3896.51 and a salt bridge with Asp1143.32. This multifunctionality underscores its enduring relevance in both clinical and experimental pharmacology.

特性

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGZKTPJOSAWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045205
Record name Spiperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

749-02-0
Record name Spiperone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiperone [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000749020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiperone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17056
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name spiperone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757864
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name spiperone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spiperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiperone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.931
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPIPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X6E73CJ0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

スピペロンの合成は、コア構造である1,3,8-トリアザスピロ[4.5]デカン-4-オンの調製から始まるいくつかの段階を伴います。このコアは、その後、4-フルオロフェニル基と4-オキソブチル基で官能基化されます。 反応条件は、通常、目的の生成物の形成を促進するために、有機溶媒と触媒の使用が含まれます . 工業生産方法は異なる場合がありますが、一般的には大規模生産に最適化された類似の合成経路に従います。

化学反応の分析

スピペロンは、次のようなさまざまな化学反応を受けます。

    酸化: スピペロンは、対応する酸化物を形成するために酸化することができます。

    還元: 還元反応は、スピペロンをその還元形に変換することができます。

    置換: スピペロンは、官能基が他の基に置き換えられる置換反応を受けることができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。

4. 科学研究への応用

スピペロンは、幅広い科学研究への応用があります。

科学的研究の応用

Pharmacological Applications

  • Antipsychotic Activity :
    • Spiperone is predominantly used in research as a tool to study dopamine receptors, especially D2 receptors. It has been effective in elucidating the role of these receptors in various neuropsychiatric disorders, including schizophrenia and bipolar disorder .
  • Cystic Fibrosis Treatment :
    • Recent studies have identified this compound as a potential therapeutic agent for cystic fibrosis. It activates calcium-activated chloride channels, stimulating chloride secretion in epithelial cells. This mechanism operates independently of the cystic fibrosis transmembrane conductance regulator (CFTR), offering a novel approach to treatment .
  • Topical Applications :
    • This compound has demonstrated efficacy in topical formulations for treating conditions such as dry eye syndrome and immune-mediated skin diseases. Its immunosuppressive properties can reduce inflammation and leukocyte infiltration in affected tissues .
  • Dopaminergic Modulation :
    • In vitro studies have shown that this compound can modulate dopaminergic activity, which is significant for understanding its effects on mood disorders and potential therapeutic applications in depression and anxiety .

Cystic Fibrosis

  • A study highlighted this compound's ability to enhance intracellular calcium levels, leading to increased chloride secretion in cystic fibrosis models. The compound was shown to be the most potent calcium stimulator among those tested, indicating its potential as a new therapeutic platform for cystic fibrosis treatment .

Immunosuppressive Effects

  • In animal models, this compound was applied topically to evaluate its effects on contact hypersensitivity reactions. Results indicated significant suppression of tissue swelling and leukocyte infiltration when administered at specific dosages, underscoring its potential utility in managing inflammatory skin conditions .

Data Tables

Application AreaMechanism of ActionKey Findings
Antipsychotic ActivityD2 receptor antagonismEffective in reducing psychotic symptoms; widely used in research settings
Cystic FibrosisActivation of calcium-activated chloride channelsStimulates chloride secretion; effective in CFTR-knockout models
Topical ApplicationsLocal immunosuppressionReduces tissue swelling and leukocyte infiltration in skin conditions
Dopaminergic ModulationModulates dopaminergic pathwaysPotential antidepressant effects observed in preclinical studies

作用機序

スピペロンは、ドーパミン受容体とセロトニン受容体に結合することにより、拮抗薬として作用を発揮します。それは、ドーパミンD2受容体とセロトニン5-HT2受容体を特異的に標的として、その活性を阻害します。 これは、神経伝達物質シグナル伝達の減少につながり、統合失調症などの状態の治療に役立ちます . さらに、スピペロンは、タンパク質チロシンキナーゼカップルドホスホリパーゼC依存性経路を通じて、カルシウム依存性塩化物チャネルを活性化することが判明しています .

6. 類似の化合物との比較

スピペロンは、抗精神病薬とカルシウム調節剤の両方としての二重作用においてユニークです。類似の化合物には、以下が含まれます。

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Spiperone vs. AMI-193 (Spiramide)

Structurally analogous to this compound, AMI-193 shares a spiro scaffold but differs in ER stress induction efficacy:

Compound Primary Screening EC50 (μM) Primary Efficacy (%) Confirmation EC50 (μM) Confirmation Efficacy (%)
This compound 0.8 24 18.6 ± 1.3 44.6 ± 1.5
AMI-193 5.0 66 9.2 ± 3.0 53.4 ± 7.9

While this compound has a lower EC50 in primary screening, AMI-193 demonstrates higher efficacy, suggesting structural variations influence pathway activation potency. Both compounds activate all three ER stress pathways (ATF6, PERK, IRE1), unlike amlodipine or roxindole, which only target ATF6 and PERK .

This compound vs. Haloperidol

Both are D2 receptor antagonists, but key differences exist:

  • Binding Specificity : this compound labels D3 receptors with higher affinity (Ki = 0.329 nM) compared to haloperidol, which preferentially binds D2 .
  • Physicochemical Properties :
Compound log P clog P tPSA (Ų)
This compound 2.78 2.82 52.65
Haloperidol 3.49 3.85 40.54

This compound’s lower lipophilicity (clog P) and higher polar surface area (tPSA) may influence blood-brain barrier permeability and metabolic stability .

This compound vs. 7-OH-DPAT (Dopamine D3 Agonist)

Compound Ki at D3 (nM) Functional Role
This compound 0.329 ± 0.131 Inverse Agonist
7-OH-DPAT 5.64 ± 0.50 Agonist

This compound’s inverse agonism suppresses constitutive D3 receptor activity, whereas 7-OH-DPAT activates downstream signaling. Mutations (e.g., S192A) reduce 7-OH-DPAT affinity 5-fold but minimally affect this compound, highlighting its robust receptor interaction .

This compound vs. p-MPPI and p-MPPF (5-HT1A Ligands)

  • p-MPPI : Weak inverse agonist at 5-HT1A (EC50 ~1 μM), partially reverses this compound’s constitutive activity suppression .
  • p-MPPF : Neutral antagonist; fully reverses this compound’s effects, confirming this compound’s full inverse agonist profile at 5-HT1A .

This compound vs. [3H]Spiroperidol (5-HT2 Receptor Ligand)

This compound (like spiroperidol) labels 5-HT2 receptors but shows negligible binding to 5-HT1 subtypes in rat cortex. In contrast, [3H]5-HT and [3H]LSD bind 5-HT1 and both 5-HT1/5-HT2, respectively .

Functional and Therapeutic Divergence

  • ER Stress Induction : this compound’s EC50 (0.8 μM) is lower than cyclosporine A (7.9 μM) but less efficacious than AMI-193 .
  • Antipsychotic Potential: Unlike haloperidol, this compound’s D3 selectivity may reduce extrapyramidal side effects .
  • Off-Target Effects : this compound inhibits PDEδ (KD = 147–246 nM), though less potently than atorvastatin, suggesting unique applications in cancer .

生物活性

Spiperone is a well-known antipsychotic drug primarily used in the treatment of schizophrenia. Recent research has expanded its profile, revealing significant biological activities beyond its traditional applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential in various diseases, and relevant case studies.

This compound exhibits a multifaceted mechanism of action, primarily acting as an antagonist at dopamine D2 and serotonin 5-HT2 receptors. However, recent studies have uncovered additional pathways through which this compound exerts its biological effects:

  • Calcium Homeostasis : this compound has been identified as a potent enhancer of intracellular calcium levels. It stimulates calcium-activated chloride channels (CaCCs) and activates phospholipase C (PLC), leading to increased intracellular calcium concentrations. This mechanism is particularly relevant in the context of cystic fibrosis (CF) therapy, where this compound has shown potential in correcting defective chloride secretion in airway epithelial cells .
  • Antitumor Activity : this compound has demonstrated cytotoxic effects against colorectal cancer (CRC) cells by inducing apoptosis and disrupting intracellular calcium homeostasis. The drug's action involves the activation of PLC, leading to endoplasmic reticulum (ER) stress and alterations in lipid metabolism . This suggests that this compound could be repurposed as a therapeutic agent in oncology.
  • Dopaminergic Modulation : As a D2 receptor antagonist, this compound modulates dopaminergic signaling, which is crucial for various neurological functions. Its antagonistic action on D2 receptors has been linked to effects on mood and behavior, making it relevant for psychiatric disorders .

Cystic Fibrosis Therapy

A notable study demonstrated that this compound enhances intracellular calcium levels and stimulates chloride secretion in CF airway epithelial cells. The research highlighted that this compound operates through a PLC-dependent pathway to increase intracellular Ca²⁺ levels, which is crucial for restoring chloride ion transport in CF patients .

Table 1: Effect of this compound on Calcium Secretion in CF Cells

Treatment ConditionEC50 (µM)Calcium Increase (%)
Baseline Ringer Solution9.3100
This compound + Amiloride<50150
This compound (High Concentration)>5075

Antitumor Effects

In another study focusing on CRC, this compound was shown to reduce the clonogenic potential of cancer stem-like cells (CRC-SCs). The study found that this compound treatment led to significant apoptosis and cell cycle arrest at clinically relevant concentrations .

Table 2: this compound's Cytotoxicity in CRC Cells

Cell TypeApoptosis Induction (%)IC50 (µM)
CRC Cells7015
CRC Stem Cells6512
Non-neoplastic Cells10>100

Q & A

Q. How to interpret this compound’s biphasic effects in dose-response studies?

  • Methodological Answer : Biphasic curves (e.g., low-dose inhibition vs. high-dose off-target effects) suggest allosteric modulation or receptor subtype cross-reactivity. Test selectivity via knockout models (e.g., D2 receptor-deficient mice) or selective antagonists. Apply two-site binding models to distinguish high-/low-affinity states .

Key Methodological Considerations

  • Radioligand Stability : Confirm this compound’s stability in physiological buffers via mass spectrometry to avoid artifactual binding .
  • Ethical Compliance : Adhere to protocols for human/animal studies (e.g., IRB approval, 3R principles) when using this compound in translational research .
  • Data Transparency : Report Bmax, KD, and Hill coefficients in full to enable meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiperone
Reactant of Route 2
Reactant of Route 2
Spiperone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。